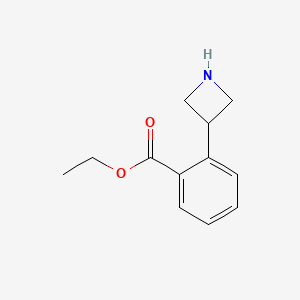

Ethyl 2-(azetidin-3-yl)benzoate

Description

Ethyl 2-(azetidin-3-yl)benzoate is an ethyl ester derivative of benzoic acid featuring a unique azetidine ring substitution at the 2-position of the aromatic ring. The azetidine moiety (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity, which is often leveraged in medicinal chemistry to enhance binding affinity and metabolic stability in drug candidates . The ethyl benzoate group itself is a common pharmacophore, improving lipophilicity and bioavailability in prodrug designs .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

ethyl 2-(azetidin-3-yl)benzoate |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)11-6-4-3-5-10(11)9-7-13-8-9/h3-6,9,13H,2,7-8H2,1H3 |

InChI Key |

KYXGZNQAWVPVRU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(azetidin-3-yl)benzoate typically involves the formation of the azetidine ring followed by esterification. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azetidines.

Scientific Research Applications

Ethyl 2-(azetidin-3-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(azetidin-3-yl)benzoate is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Table 1: Key Ethyl Benzoate Derivatives and Their Substituents

Physicochemical Properties

- Lipophilicity: Ethyl benzoate derivatives generally exhibit increased lipophilicity compared to their carboxylic acid counterparts, facilitating membrane permeability . For example, ethyl 4-(dimethylamino) benzoate’s electron-donating group enhances solubility in polar solvents while retaining moderate logP values .

- Stability : The azetidine ring’s strain may reduce metabolic stability compared to larger heterocycles (e.g., pyranyl systems in marine compounds), though this requires experimental validation .

Key Research Findings and Implications

Heterocyclic Substituents : The azetidine ring’s compact size may offer steric advantages in target binding compared to bulkier substituents (e.g., pyranyl groups in marine compounds) .

Linker Chemistry : Urea or methylurea linkers in AQP3 inhibitors significantly enhance potency, suggesting that hydrogen-bonding capacity is critical for enzyme interaction .

Electron-Donating Groups: Ethyl 4-(dimethylamino) benzoate’s reactivity in polymer resins underscores the role of electron-rich substituents in accelerating radical polymerization .

Antibacterial Activity : Marine-derived benzoates with intact pyran-2-one systems demonstrate that ring strain and oxygenation patterns are vital for antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.